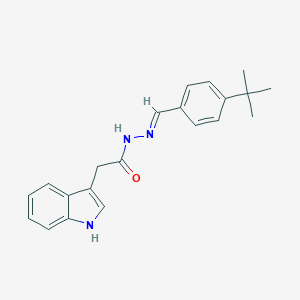![molecular formula C23H22N2O3 B387225 2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide](/img/structure/B387225.png)
2-[4-(benzyloxy)phenoxy]-N'-[(E)-phenylmethylidene]propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide is a chemical compound with the molecular formula C23H22N2O3 and a molecular weight of 374.443 g/mol . This compound is known for its unique structure, which includes a benzylidene group, a benzyloxy group, and a phenoxy group attached to a propanohydrazide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide typically involves the condensation of benzaldehyde with 2-[4-(benzyloxy)phenoxy]propanohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The benzylidene and benzyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of benzylidene and benzyloxy-substituted compounds .
Wissenschaftliche Forschungsanwendungen
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide involves its interaction with specific molecular targets and pathways. The benzylidene and benzyloxy groups play a crucial role in its activity, allowing it to bind to target molecules and exert its effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- N’- (4- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide
- N’- (3- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide
- N’- (2- (benzyloxy)benzylidene)-2- (4- (benzyloxy)phenoxy)propanohydrazide .
Uniqueness
N’-benzylidene-2-[4-(benzyloxy)phenoxy]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C23H22N2O3 |
|---|---|
Molekulargewicht |
374.4g/mol |
IUPAC-Name |
N-[(E)-benzylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide |
InChI |
InChI=1S/C23H22N2O3/c1-18(23(26)25-24-16-19-8-4-2-5-9-19)28-22-14-12-21(13-15-22)27-17-20-10-6-3-7-11-20/h2-16,18H,17H2,1H3,(H,25,26)/b24-16+ |
InChI-Schlüssel |
AXUNISUYOFNEJJ-LFVJCYFKSA-N |
SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Isomerische SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isobutyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B387143.png)
![9-[4-(heptyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B387147.png)
![2-[(4-Fluorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carbonitrile](/img/structure/B387148.png)

![N'-[5-nitro-2-(1-piperidinyl)benzylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B387152.png)
![N'-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-4-(decyloxy)benzohydrazide](/img/structure/B387157.png)
![1,3-Dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}isoindoline-5-carboxylic acid](/img/structure/B387158.png)



![N-[4-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B387163.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-quinolinecarbohydrazide](/img/structure/B387165.png)
![4-(2-{2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}carbohydrazonoyl)-2-methoxyphenyl benzoate](/img/structure/B387167.png)
![[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B387169.png)
